1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride
Description
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic tertiary amine featuring a benzyl group at position 1, two fluorine atoms at position 3, and a diazaspiro[4.5]decane core. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological research.
Properties
IUPAC Name |
1-benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2.2ClH/c16-15(17)11-14(6-8-18-9-7-14)19(12-15)10-13-4-2-1-3-5-13;;/h1-5,18H,6-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFNTUWHLDMZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CN2CC3=CC=CC=C3)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,8-diazaspiro[4.5]decane with benzyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction scale, desired purity, and cost efficiency. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks.
Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to the active site of the target molecule, altering its activity, and triggering downstream effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and analogous spirocyclic amines:
Commercial and Research Relevance
While the target compound is discontinued, structurally related spirocycles remain accessible. For example, 1,1-difluoro-8-azaspiro[4.5]decane (entry 14, ) is priced at $612/100mg, suggesting high demand for fluorinated spiro compounds in drug discovery . Conversely, the lack of commercial data on the target compound may reflect challenges in synthesis or niche applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
